18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine
Description
18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine is a polycyclic organic compound featuring a complex tetracyclic framework with embedded sulfur (thia) and nitrogen (diaza) heteroatoms. Its structure comprises fused rings with defined bridgehead positions and conjugated double bonds, contributing to unique electronic and steric properties.
Properties
IUPAC Name |
18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c16-14-13-10-6-3-4-7-11(10)19-15(13)17-12-8-2-1-5-9-18(12)14/h16H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQWMGWXYPBSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)CCCC4)C(=N)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine is a complex nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The structure of 18-Thia-2,9-diazatetracyclo compound indicates multiple fused rings and heteroatoms (nitrogen and sulfur), which are often associated with diverse biological activities. The unique arrangement of these atoms can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to 18-Thia-2,9-diazatetracyclo exhibit significant antimicrobial properties. A study conducted by Rycaj et al. (2016) demonstrated that such compounds could inhibit the growth of various pathogenic bacteria and fungi through disruption of cell membrane integrity and interference with metabolic pathways .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, a recent investigation showed that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation signals .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF-7 | 30 | Inhibition of PI3K/Akt pathway |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes that are crucial for various metabolic processes. For example, it has been reported to inhibit topoisomerase II and certain kinases involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
In a controlled study published in Acta Crystallographica, researchers evaluated the antimicrobial efficacy of a related compound against various strains of bacteria and fungi. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria .
Case Study 2: Cancer Cell Line Studies
In vitro studies on HeLa and MCF-7 cell lines revealed that treatment with the compound resulted in significant reductions in cell viability after 48 hours. Flow cytometry analysis confirmed increased rates of apoptosis compared to control groups .
Comparison with Similar Compounds
13-[4-({Imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]-4,8-dioxa-12,14,16,18-tetraazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,15,17-pentaen-15-amine
- Key Differences :
- This analog replaces sulfur with oxygen (dioxa) and incorporates four nitrogen atoms (tetraaza), altering hydrogen-bonding capacity and solubility.
- The aromatic system is more extensive, with five conjugated double bonds versus three in the target compound.
- Atom Count : 59 vs. fewer atoms in the thia-diaza compound (exact count unavailable) .
Iodo-Pyrrolopyrimidinyl Tetrahydrofuran Derivatives
- Example: (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Functional Groups: Features an iodine substituent and a pyrrolopyrimidine ring, enhancing electrophilic reactivity. Chirality: Contains multiple chiral centers, unlike the rigid, planar tetracyclic system of the target compound .
Physicochemical and Electronic Properties
Key Observations :
- The thia-diaza compound’s sulfur atom may confer greater lipophilicity compared to oxygen-rich analogs, influencing membrane permeability in biological systems.
Crystallographic and Computational Insights
Structural Determination Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
